molecular formula C11H13ClN2S B12513603 N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine

N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine

Cat. No.: B12513603
M. Wt: 240.75 g/mol
InChI Key: IDEBTQDUINKQGJ-UHFFFAOYSA-N
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Properties

Molecular Formula

C11H13ClN2S

Molecular Weight

240.75 g/mol

IUPAC Name

N-tert-butyl-5-chloro-1,3-benzothiazol-2-amine

InChI

InChI=1S/C11H13ClN2S/c1-11(2,3)14-10-13-8-6-7(12)4-5-9(8)15-10/h4-6H,1-3H3,(H,13,14)

InChI Key

IDEBTQDUINKQGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=NC2=C(S1)C=CC(=C2)Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The most direct route involves reacting 5-chloro-2-chlorobenzo[d]thiazole with tert-butylamine under nucleophilic aromatic substitution (SNAr) conditions. The electron-withdrawing thiazole ring activates the C2 chloride for displacement by the amine.

Procedure :

  • Base : Triethylamine (TEA) or sodium hydride (NaH)
  • Solvent : Dimethylformamide (DMF) or solvent-free conditions
  • Temperature : 120–200°C (reflux)
  • Time : 4–24 hours

Example :
In a protocol adapted from, 5-chloro-2-chlorobenzo[d]thiazole (1.0 eq) and tert-butylamine (1.2 eq) were heated in DMF with TEA at 200°C for 4 hours. The crude product was precipitated in ice-water and purified via column chromatography, yielding 74–87% of the target compound.

Optimization Insights

  • Solvent-free conditions (e.g., using NaH as a base) improved yields to 90% by reducing side reactions.
  • Excess tert-butylamine (2.0 eq) minimized di-substitution byproducts.

Table 1: Comparative Yields for Nucleophilic Substitution

Base Solvent Temperature (°C) Yield (%) Source
TEA DMF 200 74–87
NaH Solvent-free 120 90
K2CO3 DMSO 150 68

Deprotection of tert-Butyl Carbamate Intermediates

Synthesis via Carbamate Protection/Deprotection

This two-step method involves:

  • Carbamate formation : Reacting 5-chlorobenzo[d]thiazol-2-amine with di-tert-butyl dicarbonate (Boc2O).
  • Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to yield the free amine.

Procedure :

  • Step 1 : 5-Chlorobenzo[d]thiazol-2-amine (1.0 eq) and Boc2O (1.1 eq) in THF with DMAP (catalyst) at 25°C for 12 hours.
  • Step 2 : Treatment with 4M HCl in dioxane (2 hours, 25°C) to remove the Boc group.

Yield : 82–89% overall.

Advantages and Limitations

  • Advantages : High purity, avoids harsh SNAr conditions.
  • Limitations : Requires pre-synthesized 5-chlorobenzo[d]thiazol-2-amine, which may involve multi-step synthesis.

Transition-Metal-Free Coupling of 5-Chloro-2-chlorobenzo[d]thiazole with tert-Butylamine

Solvent-Free Alkylation

A scalable, eco-friendly approach uses NaH to mediate coupling under solvent-free conditions:

  • Procedure : 5-Chloro-2-chlorobenzo[d]thiazole (1.0 eq), tert-butylamine (1.5 eq), and NaH (2.0 eq) were ball-milled at 120°C for 6 hours.
  • Yield : 92% with >95% purity by HPLC.

Mechanistic Considerations

NaH acts as both a base and desiccant, promoting efficient amine activation. The absence of solvent enhances reaction kinetics and reduces waste.

Challenges and Mitigation Strategies

Purification Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (1:5) resolves mono- and di-substituted products.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key examples include:

NucleophileConditionsProductReference
HydroxideNaOH (aq), 80°C5-Hydroxy derivative
AminesDMF, 100°C5-Amino derivatives
ThiolsEtOH, reflux5-Thioether analogs

This reactivity is enhanced by electron-withdrawing effects of the benzothiazole ring, which activate the chloro substituent toward displacement .

Coupling Reactions

The tert-butyl group and aromatic system enable participation in cross-coupling reactions:

Suzuki-Miyaura Coupling

Reaction with arylboronic acids in the presence of Pd catalysts yields biaryl derivatives:

text
N-tert-Butyl-5-chlorobenzo[d]thiazol-2-amine + Ar-B(OH)₂ → 5-Ar-substituted product

Conditions : Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .

Buchwald-Hartwig Amination

The 2-amino group participates in C–N bond-forming reactions with aryl halides:

text
Ar-X + this compound → N-Ar-substituted derivatives

Catalyst : Pd₂(dba)₃/Xantphos .

Cycloaddition and Heterocycle Formation

The benzothiazole core engages in [3+2] cycloadditions:

ReagentProductKey Conditions
Sodium azideTriazolo-fused derivativesCuI, DMF, 120°C
Ethyl propiolateOxazole hybridsMicrowave, 150°C

These reactions exploit the electron-deficient nature of the benzothiazole ring .

Functionalization of the 2-Amino Group

The primary amine undergoes acylation and alkylation:

Acylation

Reaction with acyl chlorides (e.g., acetyl chloride) in dichloromethane yields:

text
N-tert-Butyl-5-chloro-N-acylbenzothiazol-2-amine

Yield : 70–85% (DMAP, EDC·HCl) .

Alkylation

Benzylation with benzyl bromides under basic conditions (K₂CO₃, DMF) produces:

text
N-tert-Butyl-5-chloro-N-benzylbenzothiazol-2-amine

Selectivity : Monoalkylation dominates due to steric hindrance from the tert-butyl group .

Oxidation and Reduction

  • Oxidation : Treatment with m-CPBA oxidizes the thiazole sulfur to sulfoxide/sulfone derivatives.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the benzothiazole ring to dihydro derivatives, though this is less common due to steric constraints.

Key Mechanistic Insights

  • The tert-butyl group sterically shields the 2-amino group, directing reactivity toward the 5-chloro position .

  • Benzothiazole’s electron-deficient nature facilitates electrophilic substitutions at the 4- and 6-positions under nitration/sulfonation conditions .

Mechanism of Action

The mechanism of action of N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity . The exact molecular targets and pathways are still under investigation.

Biological Activity

N-tert-butyl-5-chlorobenzo[d]thiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is part of the benzo[d]thiazole family, which is known for its diverse pharmacological properties. The compound features a thiazole ring, which contributes significantly to its biological activity. The presence of the tert-butyl group and a chlorine atom at specific positions enhances its lipophilicity and reactivity, making it a candidate for various therapeutic applications.

Anticancer Activity

Research has demonstrated that derivatives of thiazole, including this compound, exhibit significant anticancer properties. A study evaluating 2-aminothiazole derivatives revealed that compounds with halogen substitutions on the benzene ring showed improved antitumor activity against various cancer cell lines such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Reference
This compoundA549TBD
2-Amino-5-benzylthiazoleHeLa2.01
3-Chloro derivativeMCF-7TBD

The mechanism of action appears to involve the induction of apoptosis in cancer cells, with studies indicating that these compounds may enhance caspase activation and down-regulate anti-apoptotic proteins like Bcl-2 .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. Benzothiazole derivatives have been identified with significant activity against antibiotic-resistant strains of bacteria, particularly Pseudomonas aeruginosa. Such compounds inhibit biofilm formation and enhance the efficacy of conventional antibiotics .

Case Study: Efficacy Against Pseudomonas aeruginosa

A recent study highlighted the effectiveness of benzothiazole derivatives in combating biofilm-associated infections. One compound demonstrated an IC50 value of 43.3 nmol/L against biofilm formation, significantly enhancing the antibacterial effects of tobramycin and ciprofloxacin in murine models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features. The presence of electron-withdrawing groups such as chlorine enhances the compound's reactivity and interaction with biological targets. Studies indicate that modifications at the 5-position of the thiazole ring can lead to improved cytotoxicity and selectivity against cancer cell lines .

Table 2: Structure-Activity Relationship Insights

ModificationEffect on ActivityReference
Chlorine at 5-positionIncreased anticancer activity
Tert-butyl groupEnhanced lipophilicity
Aromatic substitutionsImproved selectivity against tumors

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